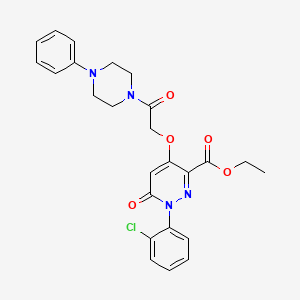

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Description

The compound Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate features a pyridazine core substituted with:

- A 2-chlorophenyl group at position 1.

- A 6-oxo group contributing to hydrogen-bonding interactions.

- A 4-substituted ethoxy chain terminating in a phenylpiperazine moiety.

This structure suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the phenylpiperazine group’s prevalence in neurotransmitter receptor ligands .

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-11-7-6-10-19(20)26)35-17-23(32)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPUSUFNOYHYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones to form the pyridazine ring.

Functionalization: Introduction of the 2-chlorophenyl group through electrophilic aromatic substitution.

Esterification: Formation of the ethyl ester group.

Attachment of the Piperazine Moiety: Coupling reactions to attach the 4-phenylpiperazine group.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

Reduction: Reduction reactions may target the carbonyl groups within the structure.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-position substituent is critical for modulating biological activity and physicochemical properties. Key analogs include:

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)

- Substituent : Trifluoromethyl (CF₃) at position 3.

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃.

- Molar Mass : 346.69 g/mol.

- Key Differences :

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)

- Substituents : CF₃ at position 4 and 3-(trifluoromethyl)phenyl at position 1.

- Molecular Formula : C₁₅H₁₀F₆N₂O₃.

- Molar Mass : 380.24 g/mol.

- Key Differences: Dual CF₃ groups increase metabolic stability but may reduce aqueous solubility.

Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 65528-41-8)

- Substituent : 2-fluoroethyl at position 1.

- Molecular Formula : C₉H₁₁FN₂O₃.

- Molar Mass : 214.19 g/mol.

- Lower molecular weight suggests improved pharmacokinetic properties but reduced target specificity .

Structural and Functional Comparison Table

Research Findings and Implications

- Phenylpiperazine Role : The target compound’s 4-phenylpiperazine-ethoxy chain likely improves solubility and receptor binding compared to CF₃-substituted analogs, which prioritize lipophilicity .

- Chlorophenyl vs. Trifluoromethylphenyl : The 2-chlorophenyl group at position 1 may enhance aromatic stacking interactions compared to 3-CF₃-phenyl derivatives, which introduce steric and electronic effects .

- Synthetic Feasibility : Pyridazine derivatives with ethoxy linkers (e.g., target compound) require multi-step synthesis, whereas CF₃-substituted analogs may be synthesized via direct fluorination .

Biological Activity

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O5 |

| Molecular Weight | 441.9 g/mol |

| CAS Number | 899992-22-4 |

The presence of functional groups such as the chlorophenyl and piperazine moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to Ethyl 1-(2-chlorophenyl)-6-oxo derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study highlighted a related compound's ability to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways .

Antimicrobial Properties

The antimicrobial activity of similar pyridazine derivatives has also been reported. Compounds with structural similarities demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Neuropharmacological Effects

The piperazine component in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies indicate that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thereby influencing mood regulation .

Study 1: Antitumor Efficacy

A study focusing on a related compound demonstrated significant antitumor activity against several human cancer cell lines, including Mia PaCa-2 and PANC-1. The compound exhibited an IC50 value indicating potent cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .

Study 2: Antimicrobial Evaluation

In another investigation, a series of pyridazine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridazine ring improved antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

The biological activities of Ethyl 1-(2-chlorophenyl)-6-oxo derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.

- Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways.

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how are critical parameters optimized?

The synthesis involves multi-step reactions, including pyridazine ring formation and functional group introduction. Key parameters include:

- Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol is used for esterification .

- Catalysts : Triethylamine or DMAP accelerates amide bond formation in the ethoxy linker .

- Reaction monitoring : TLC and HPLC ensure intermediate purity (>95%) before proceeding .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR identify substituents (e.g., 2-chlorophenyl at δ 7.4–7.6 ppm) and confirm ester carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 511.12) .

- IR spectroscopy : Detects carbonyl stretches (1700–1750 cm) and C-Cl bonds (600–800 cm) .

Q. How does the compound’s reactivity vary under different pH or temperature conditions?

- Ester hydrolysis : Occurs under basic conditions (pH >10) at elevated temperatures, yielding carboxylic acid derivatives .

- Oxidation susceptibility : The dihydropyridazine ring oxidizes in the presence of peroxides, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Standardized protocols : Fix ATP concentrations in kinase assays to reduce variability .

- Dose-response replicates : Use ≥3 biological replicates with statistical validation (p <0.05) .

- Solvent controls : DMSO concentrations >0.1% can artifactually suppress activity; optimize to ≤0.05% .

Q. What computational methods predict the compound’s target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., PI3Kγ) via the 4-phenylpiperazine moiety .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., with Glu 880) .

- QSAR models : CoMFA identifies electron-withdrawing groups (e.g., 2-chlorophenyl) as critical for potency .

Q. What challenges arise in crystallographic refinement of this compound?

- Twinning : Common in pyridazine derivatives; SHELXL’s TWIN command resolves overlapping reflections .

- Disorder : The ethoxy linker may require anisotropic displacement parameter (ADP) constraints .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<1.0 Å) for accurate H-atom placement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Replace 4-phenylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects .

- Bioisosteric replacement : Swap the ester group with amides to enhance metabolic stability .

- In vivo testing : Pharmacokinetic profiling in rodent models identifies candidates with >50% oral bioavailability .

Q. What purification challenges occur with this compound, and how are they addressed?

- By-product removal : Flash chromatography (silica gel, hexane/EtOAc gradient) separates unreacted sulfonates .

- Solubility issues : Recrystallization from ethanol/water mixtures improves purity (>99%) but may reduce yield by 15–20% .

Q. How does thermal analysis inform storage stability?

- TGA/DSC : Reveals decomposition onset at 180°C, recommending storage below 25°C in desiccated environments .

- Accelerated stability studies : 40°C/75% RH for 4 weeks shows <5% degradation, confirming room-temperature stability .

Q. What solvent systems enhance reaction yields in functionalization steps?

- Nucleophilic substitutions : DMF increases reactivity of the ethoxy group toward amines (yield: 85–90%) .

- Esterification : Dichloromethane with EDCI/HOBt achieves >95% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.